4-Bromo-3-iodobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

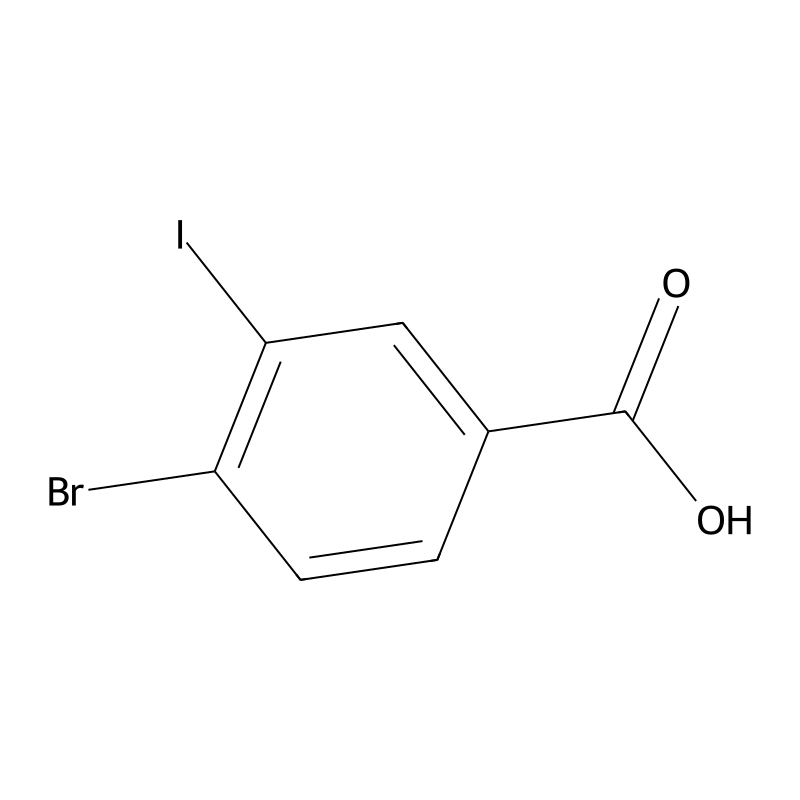

4-Bromo-3-iodobenzoic acid is an aromatic compound characterized by the presence of bromine and iodine substituents on the benzene ring. Its chemical formula is C₇H₄BrIO₂, and it has a molecular weight of 326.91 g/mol. The compound features a carboxylic acid functional group (-COOH) attached to a benzene ring, which is further substituted at the 3 and 4 positions with iodine and bromine, respectively. This unique substitution pattern contributes to its chemical properties and reactivity.

There is no current information available regarding a specific mechanism of action for 4-bromo-3-iodobenzoic acid in biological systems.

- Moderate to high irritation: May cause skin and eye irritation upon contact.

- Potential respiratory issues: Inhalation of dust particles may irritate the respiratory system.

- Environmental impact: Halogenated aromatic compounds can be persistent in the environment. Proper disposal practices are recommended.

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Nucleophilic Substitution: The halogen atoms (bromine and iodine) can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Coupling Reactions: It can engage in coupling reactions, particularly in organic synthesis, where it serves as a coupling partner with secondary phosphine oxides in catalyst-free conditions .

While specific biological activity data for 4-bromo-3-iodobenzoic acid is limited, compounds with similar structures often exhibit significant biological properties. Halogenated benzoic acids can have antimicrobial and anti-inflammatory activities. Additionally, due to its structural characteristics, it may interact with biological targets, potentially influencing cellular processes.

The synthesis of 4-bromo-3-iodobenzoic acid can be achieved through several methods:

- Direct Halogenation: Starting from benzoic acid or its derivatives, bromination and iodination can be performed using bromine and iodine reagents under controlled conditions.

- Substitution Reactions: Utilizing existing halogenated benzoic acids as starting materials, further substitution reactions can introduce additional halogens at desired positions on the aromatic ring.

- Coupling Reactions: The compound can also be synthesized via coupling methods involving aryl halides and organometallic reagents .

4-Bromo-3-iodobenzoic acid finds applications in various fields:

- Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in developing new materials due to its unique electronic properties stemming from its halogen substitutions.

- Research: It serves as a valuable reagent in chemical research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 4-bromo-3-iodobenzoic acid focus on its reactivity with other chemical species. These studies are essential for understanding how the compound behaves under different conditions, particularly in biological systems or when used as a reagent in synthetic chemistry. Such studies help elucidate potential pathways for drug development or material applications.

Several compounds share structural similarities with 4-bromo-3-iodobenzoic acid, including:

| Compound Name | Chemical Formula | CAS Number | Similarity |

|---|---|---|---|

| 3-Bromo-4-iodobenzoic acid | C₇H₄BrIO₂ | 16640907 | 0.93 |

| 4-Bromo-2-iodobenzoic acid | C₇H₄BrIO₂ | 42860-06-0 | 1.00 |

| 3-Bromo-5-iodobenzoic acid | C₇H₄BrIO₂ | 18881532 | 0.92 |

| 4-Bromo-3-fluoro-2-iodobenzoic acid | C₇H₄BrFIO₂ | Not Available | Similar |

Uniqueness

The uniqueness of 4-bromo-3-iodobenzoic acid lies in its specific substitution pattern of bromine and iodine on the benzene ring, which influences its reactivity and potential applications compared to other similar compounds. This distinct arrangement may lead to different physical properties and biological activities, making it an interesting subject for further research.

Molecular Identity and Nomenclature

4-Bromo-3-iodobenzoic acid is registered with Chemical Abstracts Service (CAS) registry number 42860-06-0. The compound has a molecular formula of C₇H₄BrIO₂ with a molecular weight of 326.91 g/mol. It is also known by several synonyms, including 3-Iodo-4-bromobenzoic acid and Benzoic acid, 4-bromo-3-iodo-. The compound's formal IUPAC name is 4-bromo-3-iodobenzoic acid, which clearly indicates the positions of the halogen substituents on the benzene ring.

For unambiguous identification in chemical databases and literature, several chemical identifiers have been established for this compound. These include the International Chemical Identifier (InChI): InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) and InChIKey: VRRRMWPFDXNFBX-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is C1=CC(=C(C=C1C(=O)O)I)Br.

Structural Characteristics

The structure of 4-Bromo-3-iodobenzoic acid consists of a benzene ring with three key substituents: a carboxylic acid group (-COOH) at position 1, a bromine atom at position 4, and an iodine atom at position 3. This arrangement creates a distinctive electronic distribution around the aromatic ring due to the electron-withdrawing nature of both halogens and the carboxylic acid group.

The presence of two different halogen atoms (bromine and iodine) on adjacent positions of the benzene ring is particularly significant for the compound's reactivity profile. The carbon-halogen bond lengths and strengths differ between C-Br and C-I bonds, with the C-I bond being longer and weaker. This differential bonding influences the compound's behavior in various chemical reactions, especially in metal-catalyzed cross-coupling processes where selective functionalization is desired.

It is important to note that 4-Bromo-3-iodobenzoic acid has a positional isomer, 3-Bromo-4-iodobenzoic acid (CAS 249647-25-4), which features a different arrangement of the halogen substituents. Care should be taken to distinguish between these two compounds in chemical literature and databases.

Origins of Benzoic Acid and Early Halogenation Research

The historical development of 4-Bromo-3-iodobenzoic acid is intrinsically linked to the broader history of benzoic acid derivatives and aromatic halogenation reactions. Benzoic acid itself was first discovered in the sixteenth century through the dry distillation of gum benzoin, as described by Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596 [19] [20]. The structural determination of benzoic acid was accomplished by Justus von Liebig and Friedrich Wöhler in 1832, establishing the foundation for subsequent derivative chemistry [20].

The development of aromatic halogenation reactions provided the synthetic foundation necessary for creating polyhalogenated benzoic acid derivatives. Early halogenation methods involved electrophilic aromatic substitution reactions, where halogens could be introduced into aromatic rings through various mechanisms [15]. The order of halogen reactivity was established as fluorine greater than chlorine greater than bromine greater than iodine, with each halogen presenting unique synthetic challenges [25].

Evolution of Sequential Halogenation Methods

The synthesis of compounds bearing multiple halogen substituents, such as 4-Bromo-3-iodobenzoic acid, required the development of sequential halogenation strategies. Historical research demonstrated that aromatic compounds undergo electrophilic halogenation reactions following predictable patterns based on the directing effects of existing substituents [14] [21]. The carboxyl group in benzoic acid was identified as a deactivating and meta-directing group, influencing the regioselectivity of subsequent halogenation reactions [14].

Early synthetic approaches to polyhalogenated aromatic compounds often employed the Hunsdiecker-Borodin reaction, which was developed as a fundamental method for introducing halogens into organic compounds through decarboxylative halogenation processes [9]. This reaction represented one of the key historical methods for synthesizing organic halides and provided insights into the mechanisms of halogen incorporation [9].

Development of Bromination Techniques

The historical development of bromination methods for aromatic compounds established the groundwork for synthesizing bromo-substituted benzoic acid derivatives. Traditional bromination of benzoic acid employed bromine in the presence of ferric bromide as a Lewis acid catalyst, resulting in meta-brominated products due to the deactivating nature of the carboxyl group [14] [21]. The mechanism involved the formation of a bromine-ferric bromide complex that acted as an electrophile, attacking the benzene ring to form an arenium ion intermediate [21].

Research into selective bromination methods revealed that the regioselectivity could be controlled through various reaction conditions and catalysts. The development of the Cristol-Firth modification of the Hunsdiecker reaction provided alternative approaches to brominated aromatic compounds, though these methods primarily focused on aliphatic systems [9]. Historical studies demonstrated that bromination reactions followed predictable patterns based on the electronic properties of substituents already present on the aromatic ring [15].

Advancement of Iodination Methodologies

The historical development of aromatic iodination presented greater challenges compared to bromination due to the lower electrophilicity of iodine [36] [39]. Early methods for direct iodination of aromatic compounds involved reaction with iodine and concentrated nitric acid, which acted as an oxidizing agent to generate electrophilic iodine species [36]. These foundational studies established that iodine required activation to participate effectively in electrophilic aromatic substitution reactions [39].

Historical research revealed that iodination could be achieved through various oxidative systems, including hydrogen peroxide with potassium iodide, sodium molybdate catalysis, and the use of hypervalent iodine reagents [36]. The development of base-assisted iodination methods, particularly for activated aromatic rings, provided alternative synthetic pathways that avoided the use of strong oxidizing agents [36].

More recent historical developments included the discovery of transition metal-catalyzed iodination reactions. The development of iridium-catalyzed ortho-iodination of benzoic acids represented a significant advancement, allowing selective iodination under mild conditions without the need for bases or additives [33] [35]. These methods demonstrated that carboxylic acid groups could serve as directing groups for regioselective iodination through coordination to metal centers [33].

Synthetic Approaches to Polyhalogenated Benzoic Acids

The historical development of methods for synthesizing polyhalogenated benzoic acid derivatives, including 4-Bromo-3-iodobenzoic acid, involved the integration of sequential halogenation strategies. Research documented in patent literature and academic publications revealed various approaches to achieving selective multiple halogenation [11] [17]. Early synthetic efforts focused on controlling regioselectivity through the use of directing groups and careful selection of reaction conditions [24].

Historical synthetic approaches often employed stepwise halogenation procedures, where one halogen was introduced first, followed by the introduction of a second halogen under different reaction conditions [38]. These methods required careful consideration of the electronic effects of the first halogen on the reactivity and regioselectivity of the second halogenation step [38]. The development of computational methods for predicting regioselectivity in polyhalogenated systems provided valuable guidance for synthetic planning [38].

Industrial and Research Applications Development

The historical context of 4-Bromo-3-iodobenzoic acid development is closely tied to its emerging applications in pharmaceutical and materials science research. Historical patent literature documented various synthetic applications of polyhalogenated benzoic acid derivatives, including their use as intermediates in the synthesis of biologically active compounds [17] [18]. The compound's utility in cross-coupling reactions, particularly Suzuki-Miyaura and Heck reactions, drove interest in developing efficient synthetic methods [17].

Research publications from the early 2000s onward documented the use of halogenated benzoic acid derivatives in the synthesis of complex molecular frameworks [17] [23]. The development of palladium-catalyzed coupling reactions increased the synthetic value of polyhalogenated aromatic compounds, as they could serve as versatile building blocks for constructing carbon-carbon bonds [17]. Historical research demonstrated that the presence of both bromine and iodine substituents provided orthogonal reactivity patterns, allowing for selective functionalization [17].

Physical and Chemical Property Characterization

Historical characterization studies of 4-Bromo-3-iodobenzoic acid established its fundamental physical and chemical properties. The compound was assigned Chemical Abstracts Service number 42860-06-0, with a molecular formula of C₇H₄BrIO₂ and molecular weight of 326.91 grams per mole [1] [2]. Early characterization work documented melting points ranging from 243-244°C and established the compound's poor water solubility [10].

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 42860-06-0 | [1] [2] |

| Molecular Formula | C₇H₄BrIO₂ | [1] [2] |

| Molecular Weight | 326.91 g/mol | [1] [2] |

| Melting Point | 243-244°C | [10] |

| Boiling Point | 379.7°C at 760 mmHg | [10] |

| Appearance | White to off-white solid | [5] |

| Water Solubility | Insoluble | [5] |

| Organic Solvent Solubility | Soluble in dichloromethane, chloroform | [5] |

Historical spectroscopic characterization established key structural identifiers including International Union of Pure and Applied Chemistry name as 4-bromo-3-iodobenzoic acid, with specific International Chemical Identifier and Simplified Molecular Input Line Entry System codes documented in chemical databases [1] [10]. These characterization efforts provided the foundation for subsequent research applications and quality control standards [1] [10].

The compound functions as a pivotal starting material in pharmaceutical synthesis, where its dual halogen substitution pattern provides unique reactivity profiles that are highly sought after in medicinal chemistry [4] [5] [6]. The presence of both bromine and iodine atoms at the 4- and 3-positions respectively creates a scaffold with differential reactivity, enabling selective transformations that are crucial for building complex pharmaceutical structures [7] [8].

Halogenated benzoic acids serve as important starting materials for the manufacture of pharmaceuticals and pesticides [4] [5]. The strategic placement of halogens in 4-Bromo-3-iodobenzoic acid allows for controlled synthetic manipulations that can lead to the development of drug candidates with improved pharmacological properties [9] [10].

Cross-Coupling Chemistry Applications

One of the most significant medicinal chemistry applications of 4-Bromo-3-iodobenzoic acid lies in its use as a substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling [11] [12] [13]. The differential reactivity between the bromine and iodine substituents enables chemoselective transformations, where the more reactive iodide can be selectively coupled while preserving the bromide for subsequent reactions [14] [15].

Research has demonstrated that iodinated benzoic acids, including 4-iodobenzoic acid, exhibit excellent reactivity in aqueous Suzuki-Miyaura coupling reactions, achieving quantitative conversion even at room temperature with low palladium loadings [13]. This reactivity pattern makes 4-Bromo-3-iodobenzoic acid particularly valuable for synthesizing complex drug molecules where precise control over coupling sequences is required.

Biological Activity and Structure-Activity Relationships

Studies on related halogenated benzoic acid derivatives have revealed significant biological activities that highlight the medicinal chemistry potential of 4-Bromo-3-iodobenzoic acid [16] [17]. Research on hydrazide-hydrazones derived from iodobenzoic acids has shown potent antimicrobial activities, with some compounds exhibiting activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 1.95 μg/mL [16].

The presence of halogen substituents in benzoic acid derivatives has been shown to enhance biological activity through multiple mechanisms. Halogenated compounds often exhibit improved lipophilicity, enabling better membrane penetration and enhanced binding to hydrophobic protein targets [18] [19]. Additionally, the heavy halogens (bromine and iodine) can participate in halogen bonding interactions with biological targets, providing an additional mode of binding that can enhance selectivity and potency [18] [20].

Protein-Protein Interaction Modulation

The structural features of 4-Bromo-3-iodobenzoic acid make it suitable for developing compounds that modulate protein-protein interactions (PPIs) [21] [22]. The aromatic carboxylic acid framework provides hydrogen bonding capabilities essential for binding to protein targets, while the halogen substituents can engage in van der Waals interactions and halogen bonding with amino acid residues [19] [20].

Research has demonstrated that halogenated aromatic compounds can effectively disrupt protein-protein interactions through strategic binding to protein interfaces [21] [22]. The dual halogen substitution in 4-Bromo-3-iodobenzoic acid offers multiple points for optimization in PPI modulator design, allowing medicinal chemists to fine-tune binding affinity and selectivity.

Enzyme Inhibition Studies

Halogenated benzoic acid derivatives have shown promise as enzyme inhibitors across various therapeutic targets [18] [22]. The electronic effects of the bromine and iodine substituents in 4-Bromo-3-iodobenzoic acid can modulate the compound's interaction with enzyme active sites, potentially leading to potent and selective inhibition.

Studies on related compounds have demonstrated that strategic halogen placement can dramatically improve enzyme selectivity. For example, brominated benzotriazoles have shown high selectivity for protein kinase CK2 over other kinases, attributed to specific halogen bonding interactions with the protein backbone [18]. Similarly, compounds derived from 4-Bromo-3-iodobenzoic acid could be designed to exploit similar interactions for selective enzyme inhibition.

Drug Design and Development Applications

The compound serves as an excellent template for structure-activity relationship (SAR) studies in medicinal chemistry [17] [24]. The systematic variation of substituents around the 4-Bromo-3-iodobenzoic acid core allows researchers to investigate the impact of different functional groups on biological activity, providing valuable insights for rational drug design.

Recent research has shown that benzoic acid derivatives can be effectively used in late-stage functionalization approaches for drug development [25] [26]. The C-H bonds in pharmaceuticals are ubiquitous, and methods for their selective functionalization represent important synthetic strategies with the potential to streamline the drug discovery process [25].

Antimicrobial Drug Development

Halogenated benzoic acid derivatives have demonstrated significant potential in antimicrobial drug development [16] [28]. The unique substitution pattern of 4-Bromo-3-iodobenzoic acid provides a scaffold for developing compounds with enhanced antimicrobial activity against both bacteria and fungi.

Research has shown that halogenated compounds often exhibit superior antimicrobial properties compared to their non-halogenated analogs. The electronic effects of the halogens can enhance the compound's ability to disrupt microbial cell walls or interfere with essential metabolic processes [16] [28].

| Application Category | Key Properties | Medicinal Chemistry Significance |

|---|---|---|

| Pharmaceutical Intermediate | Dual halogen substitution provides unique reactivity | Essential intermediate for pharmaceutical manufacturing |

| Cross-Coupling Substrate | Bromide more reactive than iodide in cross-coupling | Enables synthesis of complex drug molecules via cross-coupling |

| Antimicrobial Research | Halogen substituents enhance lipophilicity and binding | Provides scaffold for antimicrobial drug development |

| Protein-Protein Interaction Studies | Aromatic carboxylic acid provides hydrogen bonding capability | Facilitates development of PPI modulators and inhibitors |

| Structure-Activity Relationship Studies | Electronic effects of halogens modify biological activity | Allows systematic study of halogen effects on bioactivity |

| Halogen Bonding Research | Heavy halogens enable halogen bonding interactions | Enables investigation of non-covalent interactions in drugs |

| Drug Building Block | Multiple reactive sites for diversification | Offers versatile synthetic handle for drug diversification |

| Synthetic Chemistry Intermediate | Stable aromatic structure with predictable reactivity | Provides access to halogenated drug analogs |